2-メチル-6-ニトロ-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

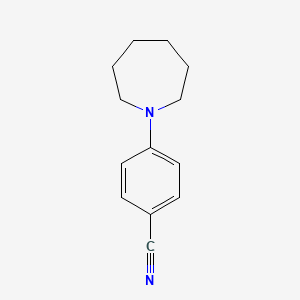

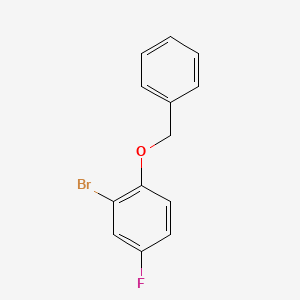

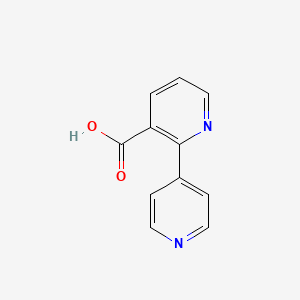

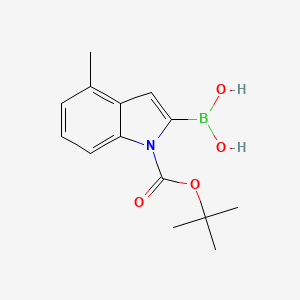

The compound "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a nitro group, a ketone group, and a carboxylic acid group, which contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives often involves the condensation of salicylamide with various aldehydes and ketones, as described in the preparation of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, the synthesis of related compounds, such as 4H-1,2-benzoxazines, can be achieved through the intramolecular cyclization of nitroalkanes, which is influenced by the presence of electron-withdrawing groups on the benzene ring . The synthesis of the specific compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the orientation of substituent groups relative to the benzene ring. For example, in a related compound, 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group is at a specific angle to that of the benzene ring, which can influence the compound's reactivity . The exact molecular structure of "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" would likely show similar angular relationships between substituents, affecting its chemical behavior.

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions, including solvomercuration and acid-catalyzed transformations, which can lead to the formation of metalated 1-oxo-3,4-dihydro-1H-2,1-benzoxazinium ions . The presence of electron-withdrawing substituents, such as a nitro group, can facilitate oxygen functionalization reactions, as seen in the synthesis of functionalized 4H-1,2-benzoxazines . The specific reactions of "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" would depend on the reactivity of its functional groups, but it is likely to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the stability of metalated benzoxazinium ions is dependent on the substituents present in the aromatic ring . The electron-withdrawing effects of substituents like the nitro group can affect the acidity of protons adjacent to the nitro group, which in turn influences reaction rates . The compound , with its nitro, ketone, and carboxylic acid groups, would exhibit unique physical and chemical properties, such as solubility, acidity, and reactivity, which could be explored through experimental studies.

科学的研究の応用

環境科学

この化合物の分解産物とその環境における運命を研究することで、生態系への影響を評価することができます。この分野における研究は、関連する化学物質の生分解性と潜在的な毒性に関する知見を提供する可能性があります。

これらの応用はそれぞれ、2-メチル-6-ニトロ-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-2-カルボン酸のユニークな化学構造を活用しています。この構造には、ベンゾキサジン環、カルボン酸基、ニトロ基、およびメチル置換基が含まれています。 これらの官能基は、化学変換のためのさまざまな反応部位を提供するため、科学研究のための汎用性の高い化合物となっています .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMYDNQTCBXZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617769 |

Source

|

| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154365-44-3 |

Source

|

| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)